molecular formula C12H12N4O4S B2568635 Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate CAS No. 896366-90-8

Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2568635
CAS No.: 896366-90-8
M. Wt: 308.31
InChI Key: QPKPFDAGPMALLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate is a synthetic organic compound with the molecular formula C12H12N4O4S and a molecular weight of 308.31 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Pyridazine Ring: The initial step involves the preparation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

    Thiazole Ring Formation: The thiazole ring is introduced by reacting the pyridazine derivative with a thioamide or similar sulfur-containing compound under reflux conditions.

    Esterification: The final step involves esterification with ethyl acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate can be compared with other compounds that have similar structural features or biological activities:

    6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Shares the pyridazine core but lacks the thiazole ring, making it less versatile in chemical reactions.

    2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid: Contains a thiazole ring but differs in the substituents, leading to different chemical and biological properties.

    5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar in having a heterocyclic ring but differs in the type of ring and substituents, affecting its reactivity and applications.

Properties

IUPAC Name

ethyl 2-[2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-2-20-10(18)5-7-6-21-12(13-7)14-11(19)8-3-4-9(17)16-15-8/h3-4,6H,2,5H2,1H3,(H,16,17)(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKPFDAGPMALLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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